molecular formula C12H13ClN4O2 B4407393 2-(4-chloro-3-methylphenoxy)-N-(1,2,4-triazol-4-yl)propanamide

2-(4-chloro-3-methylphenoxy)-N-(1,2,4-triazol-4-yl)propanamide

Cat. No.: B4407393
M. Wt: 280.71 g/mol
InChI Key: SGHIVZLKMCDUSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-3-methylphenoxy)-N-(1,2,4-triazol-4-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chlorinated phenoxy group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(1,2,4-triazol-4-yl)propanamide typically involves multiple steps. One common synthetic route starts with the reaction of 4-chloro-3-methylphenol with an appropriate acylating agent to form the corresponding ester. This ester is then subjected to nucleophilic substitution with a triazole derivative to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-(1,2,4-triazol-4-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-(1,2,4-triazol-4-yl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(1,2,4-triazol-4-yl)propanamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s antimicrobial and anthelmintic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chloro-3-methylphenoxy)-N-(1,2,4-triazol-4-yl)propanamide is unique due to its combination of a chlorinated phenoxy group and a triazole ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(1,2,4-triazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O2/c1-8-5-10(3-4-11(8)13)19-9(2)12(18)16-17-6-14-15-7-17/h3-7,9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHIVZLKMCDUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)NN2C=NN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chloro-3-methylphenoxy)-N-(1,2,4-triazol-4-yl)propanamide
Reactant of Route 2
Reactant of Route 2
2-(4-chloro-3-methylphenoxy)-N-(1,2,4-triazol-4-yl)propanamide
Reactant of Route 3
Reactant of Route 3
2-(4-chloro-3-methylphenoxy)-N-(1,2,4-triazol-4-yl)propanamide
Reactant of Route 4
Reactant of Route 4
2-(4-chloro-3-methylphenoxy)-N-(1,2,4-triazol-4-yl)propanamide
Reactant of Route 5
Reactant of Route 5
2-(4-chloro-3-methylphenoxy)-N-(1,2,4-triazol-4-yl)propanamide
Reactant of Route 6
Reactant of Route 6
2-(4-chloro-3-methylphenoxy)-N-(1,2,4-triazol-4-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.